molecular formula C22H25N3O4 B6514138 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892274-30-5

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514138
CAS RN: 892274-30-5
M. Wt: 395.5 g/mol
InChI Key: MKLJPRBGAIWHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 395.18450629 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known that the compound is a hypoxia-inducible factor prolyl-hydroxylase inhibitor (hif-phi) that preferentially stabilizes hif-2α . This suggests that the compound may interact with its targets to modulate the activity of HIF-2α, a transcription factor that plays a crucial role in cellular responses to hypoxia .

Biochemical Pathways

The biochemical pathways affected by AKOS001752110 are likely related to the hypoxia-inducible factor (HIF) pathway, given its role as a HIF-PHI . HIFs are key regulators of oxygen homeostasis in cells, and their stabilization can lead to the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism .

Pharmacokinetics

It is known that the compound is orally administered and has been shown to produce physiologic increases in erythropoietin, enhance iron mobilization, and produce a dose-dependent increase in hemoglobin .

Result of Action

The molecular and cellular effects of AKOS001752110’s action are likely related to its role as a HIF-PHI. By stabilizing HIF-2α, the compound may promote the transcription of genes that help cells adapt to hypoxic conditions. This could potentially lead to increased erythropoiesis and improved iron utilization .

Action Environment

The action of AKOS001752110 may be influenced by various environmental factors, including the oxygen levels within the cellular environment. As a HIF-PHI, the compound’s activity is likely to be particularly relevant under hypoxic conditions . .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-3-4-5-12-23-20(26)16-8-11-18-19(13-16)24-22(28)25(21(18)27)14-15-6-9-17(29-2)10-7-15/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLJPRBGAIWHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxybenzyl)-2,4-dioxo-N-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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